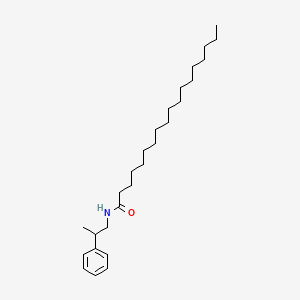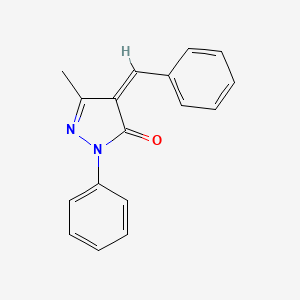![molecular formula C15H12Br3N3O B15020413 N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylmethylidene group and a tribromophenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between phenylmethylidene and 2-[(2,4,5-tribromophenyl)amino]acetohydrazide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions may yield a variety of substituted derivatives, depending on the nature of the substituent.
科学研究应用
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide include:
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-trimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dichlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H12Br3N3O |
|---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O/c16-11-6-13(18)14(7-12(11)17)19-9-15(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI 键 |
DHGBQUUWSGDOME-DNTJNYDQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15020331.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15020338.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15020342.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)

![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B15020378.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15020398.png)

